molecular formula C11H9F3N2 B13517422 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile

Cat. No.: B13517422
M. Wt: 226.20 g/mol
InChI Key: KMAPNFZPQDVEDX-UHFFFAOYSA-N
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Description

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile is a chemical compound known for its unique structural features and significant applications in various scientific fields. The compound consists of a cyclobutane ring attached to a pyridine ring substituted with a trifluoromethyl group and a carbonitrile group. This combination of functional groups imparts distinct chemical properties to the compound, making it valuable in research and industrial applications .

Preparation Methods

One common synthetic route involves the radical trifluoromethylation of carbon-centered intermediates . This process can be carried out under various reaction conditions, often involving the use of radical initiators and specific solvents to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity .

Chemical Reactions Analysis

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The trifluoromethyl and carbonitrile groups can participate in substitution reactions, leading to the formation of new compounds with different functional groups.

    Common Reagents and Conditions: Reagents such as palladium catalysts, boron reagents, and radical initiators are often used in these reactions.

    Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonitrile group can participate in various chemical reactions, influencing the compound’s reactivity and binding properties . These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to specific biological effects .

Comparison with Similar Compounds

1-(5-(Trifluoromethyl)pyridin-2-yl)cyclobutane-1-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9F3N2

Molecular Weight

226.20 g/mol

IUPAC Name

1-[5-(trifluoromethyl)pyridin-2-yl]cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H9F3N2/c12-11(13,14)8-2-3-9(16-6-8)10(7-15)4-1-5-10/h2-3,6H,1,4-5H2

InChI Key

KMAPNFZPQDVEDX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=NC=C(C=C2)C(F)(F)F

Origin of Product

United States

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